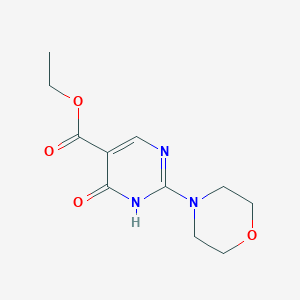

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate

描述

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is a chemical compound with the molecular formula C11H15N3O4 and a molecular weight of 253.26 g/mol . It is known for its unique structure, which includes a morpholine ring fused to a pyrimidine ring, making it a valuable compound in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate typically involves the reaction of ethyl 2-amino-4-hydroxy-5-pyrimidinecarboxylate with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

化学反应分析

Hydroxyl Group Reactivity

The C4 hydroxyl group participates in substitution and derivatization reactions:

Chlorination

Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro substituent, forming ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate . This reaction typically proceeds under reflux conditions (110–120°C, 2–8 hours) without solvents, achieving yields >90% .

| Reaction Conditions | Details |

|---|---|

| Reagent | POCl₃ (excess) |

| Temperature | 110–120°C |

| Time | 2–8 hours |

| Yield | >90% |

Nucleophilic Substitution

The chloro derivative undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:

-

Amination : Reaction with primary/secondary amines in ethanol at 45–80°C produces 4-alkyl/arylaminopyrimidine derivatives .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with boronic acids (e.g., arylboronic acids) in dimethoxyethane/water at 80–90°C forms biaryl derivatives .

Ester Group Reactivity

The ethyl ester at C5 undergoes hydrolysis and transesterification:

Hydrolysis

Basic hydrolysis (aqueous NaOH, ethanol) yields 4-hydroxy-2-morpholinopyrimidine-5-carboxylic acid , while acidic conditions (HCl, reflux) produce the corresponding acid chloride .

| Hydrolysis Pathway | Conditions |

|---|---|

| Basic Hydrolysis | 2M NaOH, 70°C, 4–6 hours |

| Acidic Hydrolysis | 6M HCl, reflux, 8–12 hours |

Transesterification

Reaction with higher alcohols (e.g., methanol, isopropanol) in the presence of catalytic acid (H₂SO₄) facilitates ester exchange, enabling the synthesis of methyl or isopropyl analogs .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Pyrazolo[3,4-d]pyrimidines : Condensation with hydrazine derivatives in glacial acetic acid yields tricyclic systems with antitumor potential .

-

Pyridazinones : Reaction with Grignard reagents (e.g., CH₃MgBr) followed by cyclization forms pyridazinone derivatives, useful in angiotensin II receptor antagonist synthesis .

Metal-Catalyzed Functionalization

Palladium-mediated reactions enable late-stage diversification:

-

Buchwald–Hartwig Amination : Coupling with aryl halides using Pd(OAc)₂/Xantphos forms C–N bonds at C4 .

-

Heck Reaction : Alkenylation at C5 using aryl halides and alkenes under Pd catalysis .

Comparative Reaction Data

Key transformations are summarized below:

This compound’s versatility in nucleophilic substitution, cross-coupling, and cyclization reactions makes it a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and angiotensin receptor blockers . Experimental validation through spectroscopic methods (¹H NMR, IR) and X-ray crystallography confirms reaction outcomes and structural integrity.

科学研究应用

Pharmaceutical Applications

-

Antimicrobial Activity :

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate has been investigated for its antimicrobial properties. Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus . -

Antifungal Properties :

Similar to other pyrimidine derivatives, this compound may serve as an intermediate in the synthesis of antifungal agents. Its structural characteristics allow it to potentially inhibit fungal growth, making it a candidate for further exploration in antifungal drug development . -

Intermediate in Drug Synthesis :

This compound is also noted as an important intermediate in the synthesis of various pharmaceuticals, including those targeting cardiovascular diseases and hypertension . Its unique morpholino group contributes to the bioactivity of the final products.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated significant antibacterial activity against E. coli and S. aureus. The structure-activity relationship indicated that modifications to the morpholino group could enhance efficacy .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic route for this compound highlighted a two-step process that improved yield while reducing environmental impact. This method utilized readily available starting materials and mild reaction conditions, making it suitable for large-scale production .

作用机制

The mechanism of action of Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

相似化合物的比较

Similar Compounds

Thienopyrimidine Derivatives: These compounds have a similar pyrimidine ring structure and are known for their anticancer properties.

Indole Derivatives: Indole-based compounds share some structural similarities and exhibit a wide range of biological activities.

Pyrimidinecarboxylate Derivatives: These compounds have similar functional groups and are used in various chemical and biological applications.

Uniqueness

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is unique due to its combination of a morpholine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

生物活性

Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring and a morpholine moiety, with a hydroxyl group at the 4-position and a carboxylate group at the 5-position. Its molecular formula is with a molecular weight of approximately 253.258 g/mol. The unique structural characteristics contribute to its biological activities, making it a valuable compound in research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve modulation of key signaling pathways such as the RAS/RAF/MEK/ERK pathway, leading to reduced cell proliferation and increased cell cycle arrest in the G2/M phase .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 2.2 | Induction of apoptosis |

| MCF-7 | 5.0 | Cell cycle arrest |

| PANC-1 | 3.0 | Inhibition of EGFR phosphorylation |

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective and anti-neuroinflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in stimulated human microglial cells, which could be beneficial for treating neurodegenerative diseases .

Table 2: Neuroprotective Activity Findings

| Assay Type | Result |

|---|---|

| Nitric Oxide Production | Inhibition in microglia (p < 0.05) |

| TNF-α Production | Significant reduction observed |

| Cell Viability Assay | Increased viability under stress conditions |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been found to inhibit various enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

- Receptor Modulation : Its structure allows it to bind effectively to receptors involved in cell signaling, influencing processes like apoptosis and cell proliferation.

- Cellular Pathway Interference : The compound modulates critical signaling pathways that regulate cell growth and survival, particularly in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics reported that treatment with the compound resulted in a significant decrease in tumor size in xenograft models, supporting its potential as an anticancer agent .

- Neuroinflammation Research : Another study demonstrated that the compound reduced neuroinflammation markers in animal models of Alzheimer's disease, suggesting its utility in neurodegenerative conditions .

属性

IUPAC Name |

ethyl 2-morpholin-4-yl-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-2-18-10(16)8-7-12-11(13-9(8)15)14-3-5-17-6-4-14/h7H,2-6H2,1H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWSURXCRLIMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349843 | |

| Record name | Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25693-41-8 | |

| Record name | Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。